Cas no 62135-86-8 (3-oxo-4-p-tolyl-butyric acid ethyl ester)

3-Oxo-4-p-tolyl-butyric acid ethyl ester is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of pharmaceuticals, fragrances, and fine chemicals. Its structure, featuring both a ketone and ester functional group, allows for diverse reactivity, including condensation, reduction, and nucleophilic substitution reactions. The p-tolyl substituent enhances its utility in constructing aromatic frameworks. This compound exhibits good solubility in common organic solvents, facilitating its use in synthetic workflows. Its stability under standard conditions and well-documented reactivity profile make it a reliable choice for research and industrial applications requiring precise control over molecular architecture.
3-oxo-4-p-tolyl-butyric acid ethyl ester structure
62135-86-8 structure
Product Name:3-oxo-4-p-tolyl-butyric acid ethyl ester
CAS No:62135-86-8
MF:C13H16O3
MW:220.264344215393
MDL:MFCD03844426
CID:956199
PubChem ID:40424391
Update Time:2025-06-08

3-oxo-4-p-tolyl-butyric acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 3-oxo-4-p-tolyl-butyric acid ethyl ester
    • Ethyl 3-oxo-4-(p-tolyl)butanoate
    • ethyl 3-oxo-4-p-tolylbutanoate
    • ethyl 4-(4-methylphenyl)-3-oxobutanoate
    • 4-Methyl-b-oxo-benzenebutanoic acid ethyl ester
    • 4-p-Tolyl-acetessigsaeure-aethylester
    • 4-p-tolyl-acetoacetic acid ethyl ester
    • DB-054073
    • 62135-86-8
    • SCHEMBL15334365
    • MFCD03844426
    • AKOS011615525
    • A833603
    • DTXSID30654151
    • MDL: MFCD03844426
    • Inchi: 1S/C13H16O3/c1-3-16-13(15)9-12(14)8-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3
    • InChI Key: GDXNSFVXXGAUMU-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC(CC1C=CC(C)=CC=1)=O)=O

Computed Properties

  • Exact Mass: 220.11000
  • Monoisotopic Mass: 220.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37000
  • LogP: 2.05980

3-oxo-4-p-tolyl-butyric acid ethyl ester Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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3-oxo-4-p-tolyl-butyric acid ethyl ester Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:62135-86-8)3-oxo-4-p-tolyl-butyric acid ethyl ester
Order Number:A833603
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:34
Price ($):299.0
Email:sales@amadischem.com

3-oxo-4-p-tolyl-butyric acid ethyl ester Related Literature

Additional information on 3-oxo-4-p-tolyl-butyric acid ethyl ester

Introduction to 3-oxo-4-p-tolyl-butyric acid ethyl ester (CAS No: 62135-86-8)

3-oxo-4-p-tolyl-butyric acid ethyl ester, identified by the Chemical Abstracts Service Number (CAS No) 62135-86-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester derivative, featuring a β-keto structure and a para-tolyl substituent, has garnered attention due to its versatile applications in synthetic chemistry and potential biological activities. The compound's molecular framework, characterized by a butyric acid backbone modified with an ethyl ester group and an oxo (ketone) functionality at the third carbon, makes it a valuable intermediate in the synthesis of more complex molecules.

The structural motif of 3-oxo-4-p-tolyl-butyric acid ethyl ester positions it as a candidate for further functionalization, enabling the development of novel derivatives with tailored properties. In recent years, there has been growing interest in β-keto esters due to their role as key intermediates in various synthetic pathways, including the preparation of heterocyclic compounds and active pharmaceutical ingredients (APIs). The presence of the para-tolyl group not only influences the electronic properties of the molecule but also contributes to its solubility and reactivity profile, making it adaptable for use in different chemical transformations.

Recent advancements in medicinal chemistry have highlighted the importance of such intermediates in drug discovery. 3-oxo-4-p-tolyl-butyric acid ethyl ester has been explored as a precursor in the synthesis of molecules with potential pharmacological effects. For instance, its structural features are reminiscent of certain bioactive scaffolds found in natural products and synthetic drugs. The β-keto group is particularly noteworthy, as it can participate in various reactions such as condensation with ammonia or hydrazine to form pyridines or pyrazoles, respectively. These heterocycles are ubiquitous in medicinal chemistry due to their biological activity.

The para-tolyl substituent adds another layer of complexity to the compound's behavior. Electron-donating groups like tolyl can enhance the nucleophilicity of adjacent functional sites, facilitating reactions that might otherwise be unfeasible. This characteristic makes 3-oxo-4-p-tolyl-butyric acid ethyl ester a promising candidate for use in cross-coupling reactions, where it could serve as a coupling partner to introduce aromatic or aliphatic moieties into a growing molecular chain.

In industrial settings, the compound is valued for its role in fine chemical synthesis. Its stability under various reaction conditions allows for its use in multi-step processes without significant degradation. This reliability is crucial for large-scale production where yield and purity are paramount. Additionally, the ethyl ester group provides a handle for further modifications, such as hydrolysis to yield the corresponding carboxylic acid or transesterification to explore different esters with altered physicochemical properties.

From an environmental perspective, the synthesis and handling of 3-oxo-4-p-tolyl-butyric acid ethyl ester must adhere to stringent safety protocols. While not classified as a hazardous material under standard definitions, proper ventilation and personal protective equipment (PPE) are recommended during laboratory work to minimize exposure risks. The compound's reactivity with strong bases or acids necessitates careful handling to prevent unwanted side reactions that could compromise yield or safety.

The role of computational chemistry has become increasingly prominent in optimizing synthetic routes involving 3-oxo-4-p-tolyl-butyric acid ethyl ester. Molecular modeling techniques allow researchers to predict reaction outcomes and identify optimal conditions before conducting experimental trials. This approach not only saves time but also reduces waste by minimizing trial-and-error experimentation. Furthermore, green chemistry principles are being integrated into synthetic methodologies, encouraging the use of sustainable solvents and catalytic systems that align with environmental goals.

Future research directions may explore novel derivatives of 3-oxo-4-p-tolyl-butyric acid ethyl ester with enhanced biological activity or improved synthetic accessibility. For instance, modifications at the para position of the tolyl group could introduce different electronic or steric effects that influence how the molecule interacts with biological targets. Such modifications could lead to new therapeutic agents targeting diseases where current treatments are limited or ineffective.

The compound's versatility also extends to material science applications beyond pharmaceuticals. Its ability to participate in polymerization reactions or serve as a monomer precursor for specialty plastics underscores its broad utility across multiple industries. As demand grows for high-performance materials with specific properties, derivatives of 3-oxo-4-p-tolyl-butyric acid ethyl ester may find niche applications where their unique characteristics are advantageous.

In conclusion,3-oxo-4-p-tolyl-butyric acid ethyl ester (CAS No: 62135-86-8) represents a multifaceted compound with significant potential in both academic research and industrial applications. Its structural features enable diverse chemical transformations, making it a valuable building block for synthesizing complex molecules. As scientific understanding advances and new methodologies emerge,3-oxo-4-p-tolyl-butyric acid ethyl ester will likely continue to play an important role in shaping future developments within organic chemistry and related fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:62135-86-8)3-oxo-4-p-tolyl-butyric acid ethyl ester
A833603
Purity:99%
Quantity:1g
Price ($):299.0
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